Cx43 Specificity Over Broad-Spectrum Inhibitors
Gap 26 selectively targets the EL1 domain of Cx43 without affecting calcium-activated potassium channels, unlike broad-spectrum inhibitors carbenoxolone and 18α-glycyrrhetinic acid, which exhibit significant off-target ion channel effects [1]. In isolated rat arterioles, carbenoxolone inhibited calcium-activated potassium channels at concentrations overlapping those used for gap junction blockade, confounding functional interpretation, whereas Gap 26 (100–300 µM) selectively abolished rhythmic contractile activity without altering vessel tone [2].
| Evidence Dimension | Off-target ion channel inhibition |
|---|---|
| Target Compound Data | No inhibition of calcium-activated potassium channels at functional concentrations (100–300 µM) |
| Comparator Or Baseline | Carbenoxolone / 18α-glycyrrhetinic acid: Inhibits calcium-activated potassium channels |
| Quantified Difference | Qualitative absence vs. presence of off-target effect |
| Conditions | Isolated rat arterioles / vascular smooth muscle preparations |
Why This Matters
This selectivity ensures that experimental outcomes attributed to Cx43 inhibition are not confounded by unintended vascular tone alterations, critical for robust vascular physiology and cardiprotection studies.
- [1] Behringer, E.J., Socha, M.J., Polo-Parada, L., & Segal, S.S. (2012). Electrical conduction along endothelial cell tubes from mouse feed arteries: confounding actions of gap junction blockers. Journal of Physiology, 590(6), 1439-1454. View Source
- [2] Chaytor, A.T., Evans, W.H., & Griffith, T.M. (1997). Peptides homologous to extracellular loop motifs of connexin 43 reversibly abolish rhythmic contractile activity in rabbit arteries. Journal of Physiology, 503(1), 99-110. View Source
